![molecular formula C10H9N3O2 B1418496 1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1099631-80-7](/img/structure/B1418496.png)
1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
The compound “1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms, and a carboxylic acid group. The 2-methylphenyl group is a phenyl ring with a methyl group at the second position .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the triazole ring, possibly through a [3+2] cycloaddition reaction, a common method for synthesizing triazoles . The 2-methylphenyl group could potentially be introduced through a palladium-catalyzed cross-coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazole ring, the carboxylic acid group, and the 2-methylphenyl group . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The compound could potentially undergo a variety of reactions. The carboxylic acid group could participate in acid-base reactions, and the triazole ring could potentially undergo reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under various conditions .Scientific Research Applications
Synthetic Methodology Development :
- Liu et al. (2015) described a new synthesis method for triazole derivatives, including compounds like 1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid, using phenyl acetylene as a starting material. This method offers advantages such as easy availability of starting materials and high stereoselectivity (Liu et al., 2015).
Structural and Chemical Analysis :
- The work of Maji and Haldar (2017) revealed the antimicrobial potential of 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid against a range of pathogens, including Gram-positive, Gram-negative, and Vibrio cholerae. Their study also delved into structure-property relationships (Maji & Haldar, 2017).
Material Science and Luminescence Studies :
- Zhao et al. (2014) explored the synthesis and characterization of metal complexes with triazole derivatives, including 1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid. They observed interesting phenomena like in situ solvothermal decarboxylation in these complexes (Zhao et al., 2014).
Pharmaceutical Chemistry :
- Nagaraj et al. (2018) synthesized a series of compounds from 5-methyl-1-phenyl-1H1,2,3-triazole-4-carboxylic acid for antibacterial activity assessment. These compounds showed significant inhibition of bacterial growth, indicating potential for pharmaceutical applications (Nagaraj et al., 2018).
Catalysis :
- Saleem et al. (2014) reported the use of 1,2,3-triazole derivatives in catalyst activation for hydrogenation and oxidation reactions. This showcases the role of these compounds in facilitating various chemical transformations (Saleem et al., 2014).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to interact with a variety of targets, including enzymes and receptors .
Mode of Action
Similar compounds, such as those containing the indole nucleus, have been found to bind with high affinity to multiple receptors, which can lead to a variety of biological effects .
Biochemical Pathways
Similar compounds have been found to affect a variety of pathways, including those involved in inflammation, cancer, and various types of disorders in the human body .
Pharmacokinetics
Similar compounds have been found to have diverse pharmacokinetic properties, which can significantly impact their bioavailability .
Result of Action
Similar compounds have been found to have a variety of effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2-methylphenyl)triazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-7-4-2-3-5-9(7)13-6-8(10(14)15)11-12-13/h2-6H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYJQFRBEKQYDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=C(N=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid | |
CAS RN |
1099631-80-7 | |
Record name | 1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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